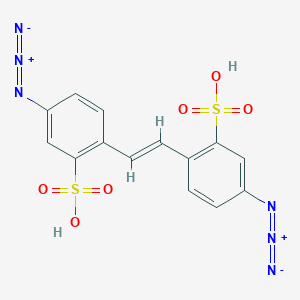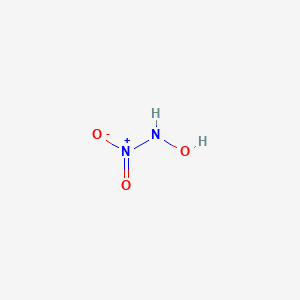![molecular formula C21H15NO2S2 B231927 S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate, also known as MBTH, is a synthetic compound that has been widely used in scientific research for its unique properties. MBTH is a thiazine dye that has been used as a redox indicator, a fluorescent probe, and a reagent in biochemical assays.
作用機序
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate reacts with H2O2 in the presence of peroxidase to form a blue-colored product. The reaction is based on the oxidation of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate to its corresponding cation radical, which then reacts with H2O2 to form a blue-colored compound. The intensity of the blue color is directly proportional to the concentration of H2O2 in the sample.
Biochemical and Physiological Effects:
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate does not have any known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is used in vitro for biochemical assays.
実験室実験の利点と制限
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has several advantages in lab experiments, including its high sensitivity and specificity for the detection of H2O2. It is also a stable reagent that can be stored for long periods of time. However, S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has some limitations, including its inability to detect other ROS besides H2O2 and its potential interference with other redox-active compounds in the sample.
将来の方向性
There are several future directions for the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate in scientific research. One area of interest is the development of new assays for the detection of H2O2 in biological samples. Another area of interest is the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate as a fluorescent probe for the detection of ROS in living cells. Additionally, there is potential for the use of S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate in the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
合成法
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate can be synthesized by the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with thionyl chloride, followed by reaction with sodium benzenethiolate. The product is then purified through recrystallization to obtain pure S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate.
科学的研究の応用
S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has been widely used in scientific research for its ability to detect and quantify hydrogen peroxide (H2O2) in biological samples. It is a popular reagent for the detection of H2O2 in enzymatic assays, such as peroxidase and catalase assays. S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has also been used as a redox indicator in the determination of antioxidant activity in plant extracts and food products. Additionally, S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
特性
分子式 |
C21H15NO2S2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
S-(2-oxo-2-phenothiazin-10-ylethyl) benzenecarbothioate |
InChI |
InChI=1S/C21H15NO2S2/c23-20(14-25-21(24)15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)26-19-13-7-5-11-17(19)22/h1-13H,14H2 |
InChIキー |
ZINUFQQFHFCXQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)



![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)





![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)
